IDH-305 is an orally available, allosteric, and highly brain-penetrant small molecule inhibitor specifically targeting the R132 mutated forms of isocitrate dehydrogenase 1 (mIDH1). In procurement and material selection, IDH-305 is primarily sourced as a specialized neuro-oncology and metabolic research tool due to its >200-fold selectivity for mutant IDH1 over the wild-type enzyme . Unlike first-generation or pan-IDH inhibitors, IDH-305 is structurally optimized to cross the blood-brain barrier (BBB) while maintaining high potency (IC50 ~27-28 nM) against IDH1 R132H/C mutations. This makes it an essential benchmark compound for laboratories conducting in vivo orthotopic glioma xenograft studies, epigenetic rewiring assays, and selective D-2-hydroxyglutarate (2-HG) suppression models where off-target wild-type inhibition or poor CNS exposure would compromise data integrity.
Substituting IDH-305 with more commonly procured IDH1 inhibitors like Ivosidenib (AG-120) or dual inhibitors like Vorasidenib (AG-881) frequently leads to experimental failure in specific models. While Ivosidenib is the clinical standard for acute myeloid leukemia (AML), it exhibits notoriously low blood-brain barrier penetrance (approximately 4.1% in intact murine models), making it an unreliable substitute for neuro-oncology applications where therapeutic CNS concentrations are mandatory [1]. Conversely, substituting with a pan-mutant inhibitor like AG-881 introduces off-target IDH2 inhibition, confounding metabolic studies that require strict IDH1-pathway isolation. For procurement managers and researchers designing CNS-targeted or strictly IDH1-dependent in vivo assays, IDH-305 provides the necessary combination of BBB penetrance and strict isoform selectivity that mainstream alternatives lack.
IDH-305 demonstrates exceptional selectivity for mutant IDH1 isoforms over the wild-type enzyme. Quantitative assays show an IC50 of 27 nM for IDH1(R132H) and 28 nM for IDH1(R132C), compared to an IC50 of 6.14 µM for wild-type IDH1. This >200-fold selectivity margin ensures that normal cellular oxidative decarboxylation processes remain uninterrupted during targeted mutant inhibition.
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 27-28 nM (Mutant IDH1 R132H/C) |
| Comparator Or Baseline | 6.14 µM (Wild-Type IDH1) |
| Quantified Difference | >200-fold selectivity for mutant over wild-type |
| Conditions | In vitro biochemical IC50 assays |
Procuring a highly selective inhibitor prevents the confounding toxicity and metabolic disruption associated with wild-type IDH1 inhibition in complex cellular or animal models.
A critical differentiator for IDH-305 is its structural optimization for CNS exposure. Standard IDH1 inhibitors like Ivosidenib (AG-120) demonstrate poor BBB penetrance, achieving only ~4.1% exposure in intact murine models [1]. In contrast, IDH-305 is explicitly designed as a brain-penetrant molecule, achieving therapeutic concentrations in the CNS sufficient to drive profound pharmacodynamic responses in orthotopic glioma models.
| Evidence Dimension | CNS Exposure / BBB Penetrance |
| Target Compound Data | High penetrance; therapeutic CNS levels achieved |
| Comparator Or Baseline | Ivosidenib (AG-120): ~4.1% penetrance in intact BBB |
| Quantified Difference | IDH-305 overcomes the <5% BBB exclusion limit of standard AML-focused inhibitors |
| Conditions | In vivo intact murine BBB models |
For neuro-oncology researchers, selecting IDH-305 prevents the false-negative in vivo efficacy results caused by the poor brain penetrance of mainstream AML-targeted IDH1 inhibitors.
IDH-305 provides highly reproducible suppression of the oncometabolite D-2-hydroxyglutarate (2-HG) in vivo. In patient-derived xenograft (PDX) models harboring IDH1 mutations, oral administration of IDH-305 at 300 mg/kg resulted in a 97-99% reduction in 2-HG levels, correlating with a 32% partial tumor regression . This profound target engagement establishes it as a reliable positive control for epigenetic reversal studies.
| Evidence Dimension | In vivo 2-HG reduction |
| Target Compound Data | 97-99% reduction at 300 mg/kg |
| Comparator Or Baseline | Vehicle control (0% reduction) |
| Quantified Difference | Near-complete abrogation of oncometabolite production |
| Conditions | IDH1 mutant PDX model, 300 mg/kg p.o. dosing |
Buyers require compounds with validated, near-complete in vivo target engagement to ensure that downstream phenotypic changes are genuinely driven by 2-HG depletion.
Unlike early-generation lipophilic IDH inhibitors that suffer from poor solubility and complex clearance kinetics, IDH-305 demonstrates excellent preclinical processability. It readily forms a clear solution at ≥ 2.5 mg/mL (5.10 mM) using standard laboratory vehicle systems, such as 10% DMSO followed by 90% corn oil, or a PEG300/Tween-80/Saline mixture .
| Evidence Dimension | Vehicle Solubility |
| Target Compound Data | ≥ 2.5 mg/mL clear solution |
| Comparator Or Baseline | Early-generation inhibitors (suspension-prone) |
| Quantified Difference | Guaranteed clear solution at 5.10 mM in standard lipid/co-solvent vehicles |
| Conditions | 10% DMSO / 90% Corn Oil or PEG300/Tween-80 formulation protocols |
Reliable solubility in standard, low-toxicity vehicles ensures reproducible dosing and minimizes variability in animal pharmacokinetics, reducing wasted animal cohorts.
Due to its superior blood-brain barrier penetrance compared to Ivosidenib, IDH-305 is the preferred procurement choice for establishing and treating orthotopic IDH1-mutant glioma models. It allows researchers to achieve therapeutic CNS concentrations without utilizing artificial BBB-disruption techniques [1].
With >200-fold selectivity for mutant IDH1 over wild-type and no cross-reactivity with IDH2, IDH-305 is ideal for in vitro assays designed to isolate IDH1-specific metabolic dependencies. It is superior to pan-inhibitors like Vorasidenib when precise deconvolution of the IDH1 vs. IDH2 pathways is required .
Because IDH-305 achieves 97-99% in vivo suppression of 2-HG, it is highly suited for studies tracking the reversal of DNA and histone hypermethylation (e.g., H3K4 methylation). Its profound target engagement provides a reliable baseline for evaluating cellular differentiation in mutant solid tumors and leukemias .
IDH-305's validated solubility in standard vehicles (e.g., DMSO/Corn oil) makes it highly processable for combination therapy trials. It is frequently procured to test synergistic effects with other targeted agents, such as MDM2 inhibitors, in IDH1-mutant intrahepatic cholangiocarcinoma (iCCA) models [2].